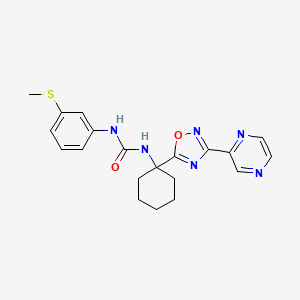

1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

Description

This compound features a urea core linked to a 3-(methylthio)phenyl group and a cyclohexyl moiety substituted with a 1,2,4-oxadiazol-5-yl ring bearing a pyrazin-2-yl substituent.

Properties

IUPAC Name |

1-(3-methylsulfanylphenyl)-3-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2S/c1-29-15-7-5-6-14(12-15)23-19(27)25-20(8-3-2-4-9-20)18-24-17(26-28-18)16-13-21-10-11-22-16/h5-7,10-13H,2-4,8-9H2,1H3,(H2,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEDSMFSGGVKLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea typically involves multi-step organic synthesis protocols. The synthesis begins with the preparation of 3-(methylthio)phenyl derivatives and cyclohexyl isocyanates. Subsequent steps involve:

Nucleophilic substitution reactions: to introduce the pyrazin-2-yl group onto the oxadiazole ring.

Coupling reactions: between intermediate products to yield the final compound.

Purification: is achieved through recrystallization or chromatography techniques.

Industrial Production Methods

Large-scale production of this compound necessitates optimization of reaction conditions to ensure high yield and purity. Industrial methods often involve:

Continuous flow reactors: to maintain consistent reaction conditions.

Automated purification systems: to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea undergoes several types of chemical reactions:

Oxidation: : It can be oxidized using reagents such as hydrogen peroxide.

Reduction: : It undergoes reduction reactions with agents like sodium borohydride.

Substitution: : It can undergo nucleophilic and electrophilic substitution reactions depending on the reaction conditions.

Common Reagents and Conditions

Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Substitution reagents: : Halogens, organometallic compounds.

Major Products

Oxidation products: : Sulfoxide and sulfone derivatives.

Reduction products: : Hydroxy derivatives.

Substitution products: : Various halogenated and organometallic derivatives.

Scientific Research Applications

Chemistry

1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is used in the synthesis of complex molecules and serves as a precursor for various organic compounds.

Biology

In biological research, this compound is investigated for its potential bioactivity. It’s tested for its interactions with cellular receptors and its impact on cellular processes.

Medicine

Its unique structure provides a scaffold for drug development. It’s being explored for potential therapeutic effects, such as anticancer and antimicrobial properties.

Industry

The compound is being evaluated for its utility in the production of high-performance materials and its role as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets within cells. Its effects are mediated through:

Enzyme inhibition: : It inhibits key enzymes involved in cellular processes.

Receptor modulation: : It modulates receptor activity, altering signal transduction pathways.

Comparison with Similar Compounds

Core Structural Variations

The compound’s uniqueness lies in its cyclohexyl-oxadiazole-pyrazine scaffold combined with a methylthio-substituted arylurea . Below is a comparative analysis of structurally related derivatives:

Substituent-Driven Property Modifications

- Methylthio (SMe) vs. Methoxy (OMe): The SMe group in the target compound provides greater lipophilicity (logP ~3.2 estimated) compared to OMe derivatives (logP ~2.5), favoring blood-brain barrier penetration .

- Cyclohexyl vs.

- Urea vs. Thiourea/Acetamide: Urea’s dual hydrogen-bonding capacity is critical for target engagement (e.g., kinase inhibition), while thiourea () or acetamide () variants may alter potency or off-target effects .

Biological Activity

The compound 1-(3-(Methylthio)phenyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 432.39 g/mol. The structure features a urea linkage and two distinct aromatic systems: a methylthio-substituted phenyl group and a pyrazinyl-oxadiazole moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to our compound. For instance, compounds containing the 1,2,4-oxadiazole core have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 0.48 | Induces apoptosis via caspase activation |

| 5b | HCT-116 | 0.19 | G1 phase cell cycle arrest |

These findings suggest that modifications in the oxadiazole structure can enhance biological potency, indicating that our compound may exhibit similar or enhanced activity against cancer cells due to its structural features .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. A related study on pyrazole derivatives demonstrated bactericidal activity against Mycobacterium tuberculosis (Mtb), suggesting that modifications around the pyrazole ring can lead to improved efficacy against resistant strains . The mechanism of action appears to involve disruption of cell wall biosynthesis.

The biological activity of This compound can be attributed to several mechanisms:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in the G1 phase, leading to reduced proliferation of cancer cells.

- Apoptosis Induction : The activation of apoptotic pathways via caspase enzymes has been observed in studies involving oxadiazole derivatives.

- Inhibition of Bacterial Growth : The interference with bacterial cell wall synthesis is a noted mechanism for compounds targeting Mtb.

Case Studies

Several case studies exemplify the biological activity of compounds structurally similar to our target molecule:

- Case Study 1 : A derivative with a similar urea structure was tested against human breast adenocarcinoma cells and exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating superior efficacy.

- Case Study 2 : Research on pyrazinyl oxadiazoles revealed that modifications at specific positions on the ring structure led to varying degrees of antimicrobial activity against resistant strains of bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.